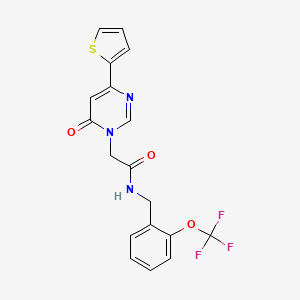
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O3S and its molecular weight is 409.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide (CAS Number: 1251631-62-5) is a derivative of pyrimidine and thiophene, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N6O3S, with a molecular weight of 440.5 g/mol. The structure features a pyrimidine ring substituted with a thiophene moiety and a trifluoromethoxybenzyl group, which may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrimidine and thiophene exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The specific mechanisms may involve inhibition of bacterial DNA synthesis or interference with metabolic pathways.
Anticancer Potential
Compounds containing thiophene and pyrimidine rings are being investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast and liver cancer cells . The mechanisms often include induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an inhibitor for specific kinases or enzymes involved in cancer progression and other diseases. For example, some derivatives have been evaluated for their inhibitory effects on p56 Lck kinase, demonstrating significant potency with IC50 values as low as 0.004 μM .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Antitubercular Activity : A study synthesized various pyrimidine derivatives and tested them against Mycobacterium tuberculosis. Compounds showed significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating potential for further development as antitubercular agents .
- Cytotoxicity Testing : In assessing the safety profile, compounds were tested on HEK-293 human embryonic kidney cells to evaluate cytotoxicity. Most active compounds were found to be non-toxic at effective concentrations .
- Mechanistic Studies : Molecular docking studies have been conducted to understand the interactions between these compounds and their biological targets. These studies help elucidate how structural modifications affect binding affinity and biological activity .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-5-2-1-4-12(14)9-22-16(25)10-24-11-23-13(8-17(24)26)15-6-3-7-28-15/h1-8,11H,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLTJUOTYBIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CS3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













